REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:6][C:7]([CH3:14])([CH3:13])[C:8](=[O:12])[NH:9][C:10]=2[N:11]=1.[Cl:15][C:16]1[N:21]=[C:20](Cl)[C:19]([F:23])=[CH:18][N:17]=1>CO.O.ClCCl>[Cl:15][C:16]1[N:21]=[C:20]([NH:1][C:2]2[CH:3]=[CH:4][C:5]3[O:6][C:7]([CH3:14])([CH3:13])[C:8](=[O:12])[NH:9][C:10]=3[N:11]=2)[C:19]([F:23])=[CH:18][N:17]=1
|
Name
|
|
Quantity
|
450 kg
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=2OC(C(NC2N1)=O)(C)C
|
Name
|
|
Quantity
|
1971 kg
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1610 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)F
|
Name
|
|
Quantity
|
545 kg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred at about 70° C. until distillation
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
during which dichloromethane is distilled off
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
This is then cooled to about 45° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtered solid is washed twice with methanol (2×675 kg)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at about 55° C
|
Type
|
CUSTOM
|
Details
|
Once dry
|
Type
|
WAIT
|
Details
|
the solid is slurried in 85% w/w aqueous formic acid (3150 kg) at about 50° C. for about 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The resulting damp solid is cooled to about 20° C.
|
Type
|
WASH
|
Details
|
washed twice with methanol (2×1800 kg)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at about 80° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NC=1C=CC=2OC(C(NC2N1)=O)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 577 kg | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |